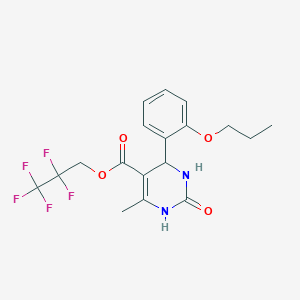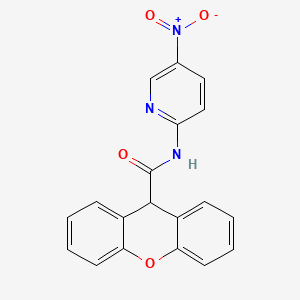
N-(5-nitro-2-pyridinyl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-nitro-2-pyridinyl)-9H-xanthene-9-carboxamide, also known as NX-7, is a small molecule that has gained attention for its potential use in scientific research. This compound belongs to the class of xanthene derivatives and has been studied for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(5-nitro-2-pyridinyl)-9H-xanthene-9-carboxamide involves the formation of a complex with the metal ion. This complex formation results in a change in the fluorescence properties of the compound, allowing for the detection and quantification of the metal ion.
Biochemical and Physiological Effects:
In addition to its use as a fluorescent probe, this compound has also been studied for its potential biological effects. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes such as acid-base balance and ion transport.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(5-nitro-2-pyridinyl)-9H-xanthene-9-carboxamide in lab experiments is its high selectivity and sensitivity towards metal ions. This allows for the detection and quantification of metal ions in complex biological samples. However, one of the limitations of this compound is its potential toxicity towards cells at higher concentrations. Careful optimization of experimental conditions is required to minimize any potential toxic effects.
Orientations Futures
There are several future directions for the use of N-(5-nitro-2-pyridinyl)-9H-xanthene-9-carboxamide in scientific research. One area of interest is its potential use in studying metal ion homeostasis in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its use as a tool for studying the role of carbonic anhydrase in various physiological processes. Additionally, the development of new derivatives of this compound with improved selectivity and sensitivity towards specific metal ions is an area of ongoing research.
In conclusion, this compound is a valuable tool for studying metal ion homeostasis and has potential biological effects. Its high selectivity and sensitivity towards metal ions make it a valuable tool for scientific research. However, careful optimization of experimental conditions is required to minimize any potential toxic effects. There are several future directions for the use of this compound in scientific research, including its potential use in studying neurodegenerative diseases and the development of new derivatives with improved properties.
Méthodes De Synthèse
The synthesis of N-(5-nitro-2-pyridinyl)-9H-xanthene-9-carboxamide involves the reaction of 5-nitro-2-pyridinecarboxylic acid with 9H-xanthen-9-one in the presence of a base. The reaction is carried out in a suitable solvent such as acetonitrile or dimethylformamide. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(5-nitro-2-pyridinyl)-9H-xanthene-9-carboxamide has been studied for its potential use in various scientific research applications. One of the major areas of interest is its use as a fluorescent probe for detecting metal ions such as copper and zinc. This compound has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a valuable tool for studying metal ion homeostasis in cells.
Propriétés
IUPAC Name |
N-(5-nitropyridin-2-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4/c23-19(21-17-10-9-12(11-20-17)22(24)25)18-13-5-1-3-7-15(13)26-16-8-4-2-6-14(16)18/h1-11,18H,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPPHLCMZDQDTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[(3-fluorophenyl)acetyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B4968762.png)
![N-(4-isopropylphenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B4968766.png)
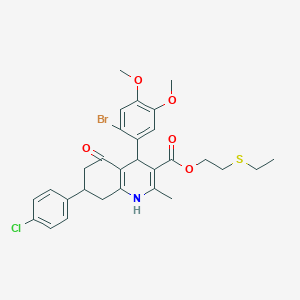
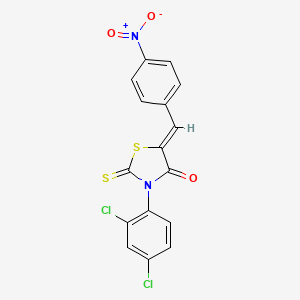
![3-(3-chlorophenyl)-5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968802.png)
![ethyl 1-[(4-methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4968820.png)
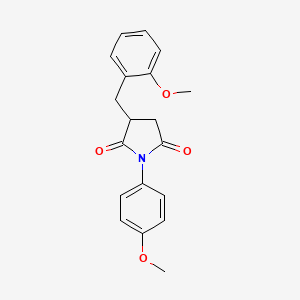
![N-{1-[1-(3,4-dimethoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B4968828.png)
![tetrahydro-2-furanylmethyl 4-[3-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4968831.png)
![4-chloro-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4968834.png)
![methyl 7-cyclopropyl-3-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4968847.png)
![3-{1-[(5-cyclopentyl-2-thienyl)methyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B4968859.png)
methanol](/img/structure/B4968867.png)
